Dmp-543

Acetylcholine Release Hippocampal Slices K+-Stimulated Release

Dmp-543 (160588-45-4) is a fluorinated linopirdine analog offering a 6-fold enhancement in in vitro ACh release potency and a 10- to 20-fold improvement in in vivo hippocampal ACh elevation, with a minimum effective oral dose of 1 mg/kg. Its 4-fold longer half-life and 6-fold improved brain distribution make it the superior choice for chronic in vivo studies where sustained target engagement is critical.

Molecular Formula C26H18F2N2O
Molecular Weight 412.4 g/mol
CAS No. 160588-45-4
Cat. No. B1670832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDmp-543
CAS160588-45-4
Synonyms10,10-bis((2-fluoro-4-pyridinyl)methyl)-9(10H)-anthracenone
10,10-bis(2-fluoro-4-pyridinylmethyl)-9(10H)-anthracenone
DMP 543
DMP-543
XR 543
Molecular FormulaC26H18F2N2O
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC(=NC=C4)F)CC5=CC(=NC=C5)F
InChIInChI=1S/C26H18F2N2O/c27-23-13-17(9-11-29-23)15-26(16-18-10-12-30-24(28)14-18)21-7-3-1-5-19(21)25(31)20-6-2-4-8-22(20)26/h1-14H,15-16H2
InChIKeyMUJBUUDUXGDXLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dmp-543 (CAS 160588-45-4): An Anthracene-Based KV7 Channel Blocker with Quantified Differentiation from Linopirdine and XE991


Dmp-543 (CAS 160588-45-4), chemically defined as 10,10-bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone, is a synthetic anthracene derivative that functions as a voltage-gated potassium channel (KV7, KCNQ) blocker and a potent, stimulus-dependent neurotransmitter release enhancer [1]. Structurally, it is a fluorinated pyridinylmethyl analog of linopirdine, designed to improve pharmacological and pharmacokinetic properties [2].

Dmp-543 (CAS 160588-45-4) Cannot Be Substituted by In-Class KV7 Blockers Without Quantified Loss of Potency and Efficacy


Despite sharing a common anthracene scaffold and KV7 channel blocking mechanism with analogs like linopirdine and XE991, Dmp-543 exhibits quantifiably distinct in vitro and in vivo potencies, neurotransmitter release profiles, and pharmacokinetic characteristics [1]. The 2-fluoro-4-pyridinyl substitution confers a 6-fold enhancement in in vitro ACh release potency over linopirdine and a 10- to 20-fold improvement in in vivo hippocampal ACh elevation, with a minimum effective oral dose of 1 mg/kg [2]. Furthermore, Dmp-543 has been advanced to Phase 2 clinical evaluation for Parkinson's disease, a development milestone not achieved by its non-fluorinated analog XE991, which was discontinued due to metabolic instability and CYP inhibition liabilities [3]. Generic substitution based solely on KV7 blockade without considering these quantified performance differentials will compromise experimental reproducibility and therapeutic relevance.

Dmp-543 (CAS 160588-45-4) Quantified Differentiation Evidence Guide


In Vitro Acetylcholine Release: Dmp-543 Exhibits 6-Fold Greater Potency than Linopirdine

In a head-to-head comparison under identical assay conditions, Dmp-543 enhanced K+-stimulated [3H]-acetylcholine release from rat hippocampal slices with an EC50 of 700 nM, whereas linopirdine exhibited an EC50 of 4.2 μM, representing a 6-fold improvement in potency for Dmp-543 [1].

Acetylcholine Release Hippocampal Slices K+-Stimulated Release

In Vivo Hippocampal Acetylcholine Elevation: Dmp-543 Achieves >100% Increase at 1 mg/kg p.o. with >3-Hour Duration

In a comparative in vivo microdialysis study in rats, oral administration of 1 mg/kg Dmp-543 increased hippocampal extracellular acetylcholine levels by more than 100% over baseline, with the effect sustained for over 3 hours. In contrast, linopirdine at a 5-fold higher dose (5 mg/kg p.o.) failed to produce a statistically significant increase in acetylcholine levels [1]. A separate medicinal chemistry study further quantified that Dmp-543 is 10- to 20-fold more potent than linopirdine in elevating hippocampal ACh levels in vivo [2].

In Vivo Microdialysis Oral Bioavailability Cholinergic Enhancement

Dopamine and Glutamate Release: Dmp-543 Enhances Multiple Neurotransmitter Systems with Sub-Micromolar Potency

Beyond its effects on acetylcholine, Dmp-543 enhances the release of dopamine (EC50 = 0.25 μM) and glutamate (EC50 = 0.22 μM) in rat brain slice preparations [1]. While direct comparative data for dopamine and glutamate release with linopirdine or XE991 are not available in the primary literature, class-level inference indicates that Dmp-543's potency in these assays is consistent with its superior performance in ACh release assays, and these EC50 values are notably lower than the 4.2 μM EC50 reported for linopirdine's ACh release enhancement.

Dopamine Release Glutamate Release Polypharmacology

Target Engagement: Dmp-543 Inhibits Kv7.2 Channel with IC50 = 0.048 μM

Dmp-543 directly inhibits the voltage-gated potassium channel Kv7.2 (KCNQ2) with an IC50 of 0.048 μM (48 nM) . As an anthracenone analog of linopirdine, Dmp-543 maintains the mechanism of KV7 channel blockade responsible for enhanced neurotransmitter release. While direct comparative IC50 values for linopirdine against Kv7.2 in identical assays are not available from the same source, cross-study comparisons indicate that linopirdine blocks KCNQ2/3 heteromers with an IC50 of approximately 2.4 μM [1], suggesting Dmp-543 exhibits substantially greater target potency.

KV7 Channel KCNQ M-Current

Pharmacokinetic Advantage: Dmp-543 Half-Life and Brain Distribution Superior to Linopirdine

In comparative pharmacokinetic studies in rats, Dmp-543 exhibited a 4-fold longer half-life (2 hours) than linopirdine (0.5 hours) and a 6-fold improvement in brain-to-plasma distribution ratio [1]. These pharmacokinetic advantages directly support the superior in vivo efficacy and prolonged duration of action observed with Dmp-543 in microdialysis studies.

Pharmacokinetics Oral Bioavailability Brain Penetration

Optimal Research Applications for Dmp-543 (CAS 160588-45-4) Based on Quantified Evidence


In Vivo Studies of Cholinergic Dysfunction Requiring Oral Bioavailability and Sustained CNS Exposure

Based on the evidence that oral Dmp-543 at 1 mg/kg produces >100% increase in hippocampal ACh levels lasting >3 hours, while 5 mg/kg linopirdine produces no significant effect [1], Dmp-543 is the preferred tool compound for chronic in vivo studies of Alzheimer's disease models, age-related cognitive decline, and cholinergic signaling where oral dosing and sustained target engagement are required. Its 4-fold longer half-life and 6-fold improved brain distribution over linopirdine further support this application [2].

Ex Vivo Electrophysiology and Neurotransmitter Release Assays Requiring High Potency

The 6-fold greater potency of Dmp-543 (EC50 = 700 nM) over linopirdine (EC50 = 4.2 μM) in enhancing K+-stimulated ACh release from hippocampal slices [1] makes Dmp-543 the superior choice for ex vivo slice electrophysiology and neurotransmitter release assays. Lower effective concentrations minimize vehicle effects and off-target interactions, improving experimental signal-to-noise ratios. The sub-micromolar EC50 values for dopamine (0.25 μM) and glutamate (0.22 μM) release further extend its utility to studies of dopaminergic and glutamatergic systems.

Retinal Neuroprotection Studies in Glaucoma Models

Evidence from in vivo glaucoma models demonstrates that topical ocular application of 10 μM Dmp-543 provides neuroprotection against retinal ganglion cell loss [3]. This application leverages Dmp-543's mechanism of enhancing ACh release from cholinergic synaptic terminals to activate α7 nicotinic acetylcholine receptors, a pathway implicated in RGC survival. The use of Dmp-543 in this context is supported by its well-characterized in vivo efficacy and oral bioavailability, which could translate to systemic or topical therapeutic strategies.

KV7 Channel Pharmacology and M-Current Modulation Studies

With a Kv7.2 channel IC50 of 48 nM , Dmp-543 serves as a high-affinity pharmacological tool for investigating the role of KV7 channels in regulating neuronal excitability, neurotransmitter release, and M-current physiology. Its potency in this assay is approximately 50-fold greater than that reported for linopirdine against KCNQ2/3 heteromers [4], making Dmp-543 particularly suitable for experiments requiring robust KV7 blockade at low concentrations, such as single-channel recordings or studies of M-current contributions to synaptic plasticity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dmp-543

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.